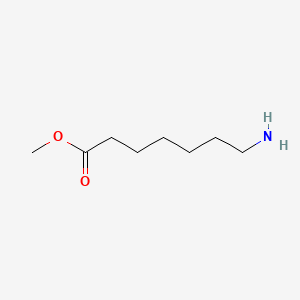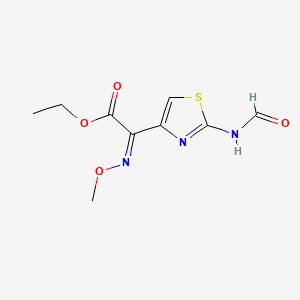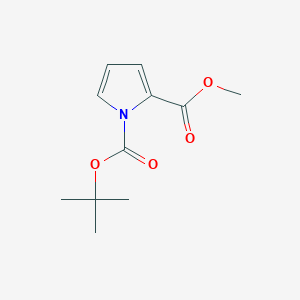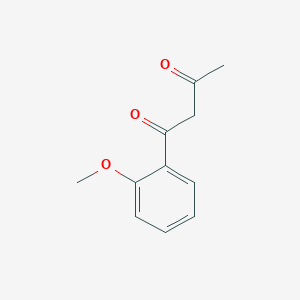
2,4,5-Tribromothiazole
Vue d'ensemble
Description
2,4,5-Tribromothiazole (2,4,5-TBT) is a brominated organic compound with a wide range of applications in pharmaceutical, industrial, and agricultural sectors. It is used as a flame retardant, a preservative, and a fungicide. 2,4,5-TBT has been shown to have high biodegradability and low toxicity, making it a desirable choice for many applications. Additionally, it has been used in the synthesis of various other compounds, such as 2-bromo-2-methylthiazole and 2-bromo-2,4-dimethylthiazole.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Optimization: The synthesis methods for 2,4,5-Tribromothiazole and its family, including other bromothiazoles, have been optimized. These methods now exclude the use of elemental bromine, allowing for better characterization of these compounds (Uzelac & Rasmussen, 2017).
- Metallation and Exchange Reactions: Studies on metallation and bromine to lithium exchange reactions of polyhalogenothiazoles, including 2,4,5-Tribromothiazole, have been conducted to produce various trisubstituted thiazoles (Athmani, Bruce, & Iddon, 1992).
- Regioselective Functionalization: A general method for synthesizing 2,4,5-trisubstituted thiazoles starting from 2-bromothiazole has been developed, demonstrating the versatility of the thiazole scaffold (Dunst & Knochel, 2011).
Applications in Material Science
- Fluorescence and Chemosensors: 2,4,5-Tribromothiazole derivatives, like triaryl-imidazoles, have shown potential in applications such as fluorescence, chemosensors, and interaction with biologically important ions due to their photophysical properties (Esteves, Raposo, & Costa, 2013).
- Synthesis in Green Chemistry: A green method for synthesizing 2,4,5-triarylimidazoles in aqueous solutions under microwave irradiation has been developed, showing the compound's relevance in sustainable chemistry practices (Chauveau, Marestin, Schiets, & Mercier, 2010).
Other Applications
- Plant Growth Research: The study of plant growth retardants, including compounds structurally related to thiazoles, has been instrumental in understanding the regulation of terpenoid metabolism, which is crucial for plant growth and development (Grossmann, 1990).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
Mode of Action
It’s known that the compound is synthesized by using abstractable hydrogen present in 2,4,5-triphenylimidazole . This suggests that the compound might interact with its targets through hydrogen bonding or other types of molecular interactions.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
Similar compounds have shown moderate to good anti-inflammatory activity by carrageenan-induced rat paw edema method as well as analgesic activity on eddy’s hot plate .
Propriétés
IUPAC Name |
2,4,5-tribromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUHHBVUBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490879 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromothiazole | |
CAS RN |
57314-13-3 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)


![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)





